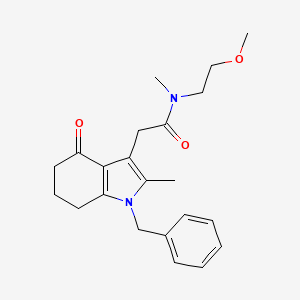
2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridinium Ion: This can be achieved by reacting pyridine with benzyl chloride under reflux conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Coupling Reactions: The benzylpyridinium ion and the oxazole ring can be coupled using a suitable catalyst under controlled conditions.
Introduction of the Ethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to introduce the ethylphenyl group into the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridinium ion, converting it to a pyridine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Medicine
In medicine, such compounds are often investigated for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride
- 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-methylphenyl)-1,3-oxazole;chloride
Uniqueness
The presence of the ethylphenyl group in 2-(1-Benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-(1-benzylpyridin-1-ium-4-yl)-5-(4-ethylphenyl)-1,3-oxazole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N2O.ClH/c1-2-18-8-10-20(11-9-18)22-16-24-23(26-22)21-12-14-25(15-13-21)17-19-6-4-3-5-7-19;/h3-16H,2,17H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPTRVKRHCFPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
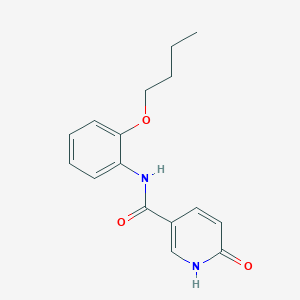
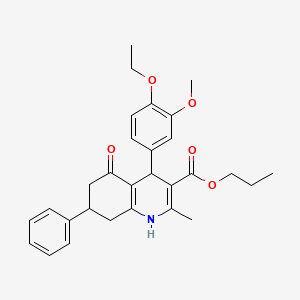

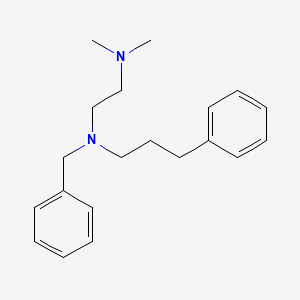
![4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B5096307.png)
![(cyclopropylmethyl)[(4-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B5096309.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5096313.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096314.png)
![methyl 4-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5096321.png)


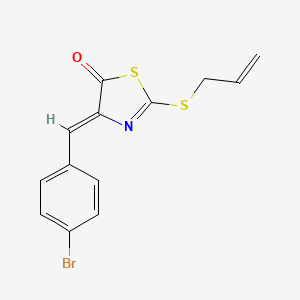
![N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5096355.png)
